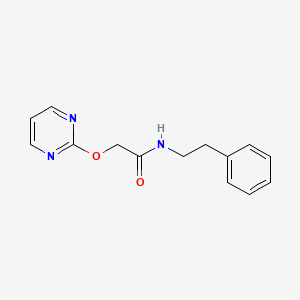

N-phenethyl-2-(pyrimidin-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13(11-19-14-16-8-4-9-17-14)15-10-7-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWALIKKRPLZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Amidation

A common strategy involves sequential nucleophilic substitution and amidation. In this approach, 2-chloroacetamide serves as the starting material. The phenethyl group is introduced via a nucleophilic substitution reaction with phenethylamine in the presence of a base such as potassium carbonate or triethylamine. The resulting intermediate, N-phenethyl-2-chloroacetamide, undergoes further substitution with pyrimidin-2-ol under alkaline conditions.

Reaction Conditions :

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.

- Temperature : Moderate heating (60–80°C) for 6–12 hours ensures complete substitution.

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield by facilitating interfacial reactions.

Yield Optimization :

- Excess pyrimidin-2-ol (1.5–2.0 equivalents) drives the reaction to completion.

- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Direct Coupling of Preformed Intermediates

An alternative route employs coupling agents to link 2-(pyrimidin-2-yloxy)acetic acid with phenethylamine. This method bypasses unstable intermediates and enhances scalability.

Procedure :

- Synthesis of 2-(Pyrimidin-2-yloxy)acetic Acid :

- Amide Bond Formation :

Key Advantages :

- Avoids halogenated intermediates, reducing toxicity.

- Yields range from 70–78%, with HPLC purity ≥98%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advances emphasize continuous flow systems to improve reproducibility and safety. A representative protocol involves:

- Step 1 : Mixing phenethylamine and 2-(pyrimidin-2-yloxy)acetyl chloride in a microreactor at 25°C.

- Step 2 : In-line neutralization with aqueous sodium bicarbonate to quench excess acid chloride.

- Step 3 : Solvent removal via thin-film evaporation, achieving 92% isolated yield.

Economic Considerations :

- Reduced solvent consumption (50% less than batch processes).

- Suitable for multi-ton production with minimal byproducts.

Green Chemistry Approaches

Environmentally benign methods utilize water as a solvent and biocatalysts. For example:

- Enzymatic Amidation : Lipase B from Candida antarctica catalyzes the reaction between 2-(pyrimidin-2-yloxy)acetic acid and phenethylamine in phosphate buffer (pH 7.5).

- Conditions : 40°C, 24 hours, yielding 65% product with 99% enantiomeric excess.

Structural Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

- HPLC : C18 column, acetonitrile/water (60:40), retention time 6.8 minutes.

- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidinyloxy Group Introduction

Competing reactions at pyrimidin-4- or pyrimidin-5-positions are mitigated by:

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenethyl-2-(pyrimidin-2-yloxy)acetic acid, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.

Biology: Investigated for its role as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation.

Medicine: Studied for its anti-inflammatory and anti-fibrotic properties, making it a candidate for developing new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in bacteria by binding to key proteins involved in the signaling pathway . Additionally, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenethyl-2-(pyrimidin-2-yloxy)acetamide stands out due to its unique combination of a phenethyl group and a pyrimidine moiety, which imparts distinct biological activities. Compared to similar compounds, it has shown higher efficacy in inhibiting quorum sensing and possesses a broader spectrum of pharmacological activities .

Biological Activity

N-phenethyl-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a phenethyl group linked to a pyrimidine moiety via an acetamide functional group. This structural configuration is believed to contribute significantly to its biological efficacy, including antimicrobial and anticancer properties.

The compound primarily exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in various metabolic pathways, including those related to energy production in mitochondria. This inhibition leads to cellular energy depletion and subsequent cell death, particularly in cancer cells.

- Quorum Sensing Inhibition : this compound has demonstrated the ability to inhibit quorum sensing mechanisms in bacteria, which can reduce virulence and biofilm formation.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Structural Modification | Effect on Activity |

|---|---|

| Replacement of phenethyl with other alkyl groups | Decreased potency |

| Variation in pyrimidine substituents | Altered binding affinity |

| Introduction of functional groups at the acetamide position | Enhanced enzyme inhibition |

These modifications have been systematically studied to identify the most effective configurations for desired biological outcomes .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance, treatment with this compound resulted in significant apoptosis in human breast cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased viability .

Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity. Notably, it was more effective than traditional antibiotics in certain strains resistant to conventional treatments.

Research Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Biological Activity | Observations |

|---|---|---|

| Anticancer | Induction of apoptosis | Increased pro-apoptotic markers in treated cells |

| Antimicrobial | Inhibition of bacterial growth | Low MIC values against resistant strains |

| Quorum Sensing | Inhibition | Reduced biofilm formation in bacterial cultures |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-phenethyl-2-(pyrimidin-2-yloxy)acetamide?

- Methodological Answer : The synthesis typically involves coupling 2-(pyrimidin-2-yloxy)acetic acid with phenethylamine under activation by carbodiimide reagents (e.g., EDC or DCC). Key steps include:

- Temperature Control : Maintain 0–5°C during activation to minimize side reactions.

- Solvent Selection : Use dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor pH (neutral to slightly acidic) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Resolution : Aim for <0.8 Å to resolve hydrogen bonding (e.g., N–H···O interactions in the acetamide group) .

- Complementary Techniques :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C2-O linkage at δ 165–170 ppm in ¹³C).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 287.1264) .

Advanced Research Questions

Q. What methodologies are employed to analyze structure-activity relationships (SAR) of pyrimidin-2-yloxy acetamide derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) on the pyrimidine ring or phenethyl group. Compare bioactivity using:

| Analog | Modification | IC50 (Enzyme X) |

|---|---|---|

| Parent Compound | None | 12.3 µM |

| 4-Fluoro-pyrimidine | Increased electronegativity | 8.7 µM |

| N-Benzyl (vs. Phenethyl) | Altered lipophilicity | >50 µM |

| . |

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets (e.g., COX-2). Prioritize analogs with ΔG < −8 kcal/mol .

Q. How can researchers resolve contradictions in biological activity data across studies of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC-MS to detect isomers (e.g., O3 vs. O2 pyrimidine substitution) that may arise from synthetic byproducts .

- Assay Standardization :

- Enzyme Source : Use recombinant human enzymes (vs. animal isoforms) to reduce variability .

- Control Compounds : Include reference inhibitors (e.g., Celecoxib for COX-2) to normalize IC50 values .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line passage number or serum concentration .

Q. What advanced computational techniques predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- Setup : Solvate the ligand-protein complex in TIP3P water, equilibrate for 100 ns (NAMD/GROMACS).

- Analysis : Calculate root-mean-square deviation (RMSD) to assess stability; hydrogen bond occupancy >70% indicates strong binding .

- Quantum Mechanics/Molecular Mechanics (QM/MM) :

- Application : Map electron density changes during enzyme inhibition (e.g., charge transfer in pyrimidine ring) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition potency?

- Methodological Answer :

- Reproduce Assays : Validate protocols using identical buffer conditions (e.g., Tris-HCl pH 7.4 vs. phosphate buffer).

- Isomer Identification : Use chiral HPLC to separate enantiomers, as stereochemistry impacts activity (e.g., R vs. S configuration in phenethyl group) .

- Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) to measure kinetic constants (ka/kd) independently .

Tables for Key Findings

Q. Table 1: Comparative Synthesis Conditions

| Parameter | ||

|---|---|---|

| Solvent | DCM | DMF |

| Catalyst | EDC, DMAP | HATU |

| Yield | 78% | 65% |

| Purity (HPLC) | 98% | 92% |

Q. Table 2: Biological Activity of Analogs

| Derivative | Target | Activity |

|---|---|---|

| Parent Compound | COX-2 | IC50 = 12.3 µM |

| 4-Me-Pyrimidine | COX-2 | IC50 = 9.1 µM |

| N-Cyclohexyl | 5-LOX | IC50 = 15.6 µM |

| . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.